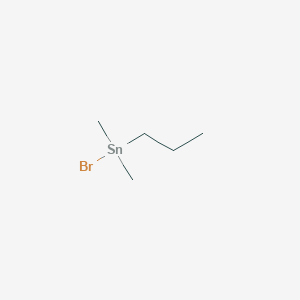
Bromo(dimethyl)propylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(dimethyl)propylstannane: is an organotin compound characterized by the presence of a tin atom bonded to a bromo group and a propyl group substituted with two methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromo(dimethyl)propylstannane can be synthesized through the reaction of dimethylpropylstannane with bromine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and scalability for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Bromo(dimethyl)propylstannane can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of this compound can yield using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, amines, solvents like ethanol or water, room temperature.
Oxidation: Hydrogen peroxide, solvents like acetic acid, room temperature.
Reduction: Lithium aluminum hydride, solvents like tetrahydrofuran, low temperature.
Major Products Formed:
Substitution: Hydroxyl(dimethyl)propylstannane, Amino(dimethyl)propylstannane.
Oxidation: Dimethylpropylstannane oxide.
Reduction: Dimethylpropylstannane.
Applications De Recherche Scientifique
Chemistry: Bromo(dimethyl)propylstannane is used as a precursor in the synthesis of various organotin compounds. It is also employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential antimicrobial and antifungal properties. They are also investigated for their role in enzyme inhibition and biochemical pathways .
Industry: In the industrial sector, this compound is used in the production of polymers and plastics . It serves as a catalyst in the polymerization process and enhances the properties of the final product.
Mécanisme D'action
The mechanism of action of bromo(dimethyl)propylstannane involves its interaction with nucleophiles and electrophiles . The bromo group acts as a leaving group, allowing the tin atom to form new bonds with other atoms or molecules. This reactivity is crucial in catalysis and organic synthesis .
Comparaison Avec Des Composés Similaires
- Chloro(dimethyl)propylstannane
- Iodo(dimethyl)propylstannane
- Dimethylpropylstannane
Comparison: Bromo(dimethyl)propylstannane is unique due to its bromo group , which provides distinct reactivity compared to its chloro and iodo counterparts. The bromo group is a better leaving group than chloro but less reactive than iodo, making it suitable for specific reactions where controlled reactivity is desired.
Conclusion
This compound is a versatile organotin compound with significant applications in organic synthesis, catalysis, and industrial production. Its unique reactivity and properties make it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
61222-22-8 |
|---|---|
Formule moléculaire |
C5H13BrSn |
Poids moléculaire |
271.77 g/mol |
Nom IUPAC |
bromo-dimethyl-propylstannane |
InChI |
InChI=1S/C3H7.2CH3.BrH.Sn/c1-3-2;;;;/h1,3H2,2H3;2*1H3;1H;/q;;;;+1/p-1 |
Clé InChI |
CRCXOYHRFRCVAS-UHFFFAOYSA-M |
SMILES canonique |
CCC[Sn](C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


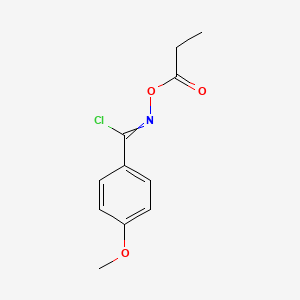
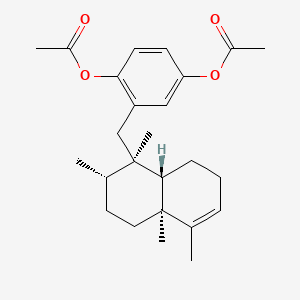
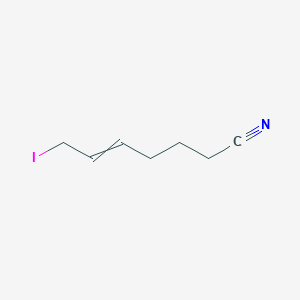
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)



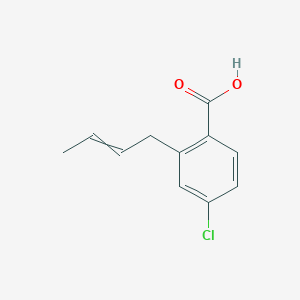
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)
![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)



